molecular formula C11H12FNS B13289692 N-(3-Fluoropropyl)-1-benzothiophen-7-amine

N-(3-Fluoropropyl)-1-benzothiophen-7-amine

Cat. No.: B13289692
M. Wt: 209.29 g/mol
InChI Key: OHEQKAIFHIUWER-UHFFFAOYSA-N
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Description

N-(3-Fluoropropyl)-1-benzothiophen-7-amine is a chemical compound that has garnered significant interest in scientific research due to its unique properties and potential applications. This compound is characterized by the presence of a fluoropropyl group attached to a benzothiophene ring, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Fluoropropyl)-1-benzothiophen-7-amine typically involves the introduction of a fluoropropyl group to the benzothiophene ring. One common method involves the nucleophilic substitution reaction, where a suitable precursor, such as a halogenated benzothiophene, reacts with a fluoropropylamine under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated synthesis equipment and optimized reaction parameters can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluoropropyl)-1-benzothiophen-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluoropropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

N-(3-Fluoropropyl)-1-benzothiophen-7-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the field of neurology.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Fluoropropyl)-1-benzothiophen-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropropyl group enhances the compound’s ability to cross biological membranes, allowing it to reach its target sites more effectively. The benzothiophene ring structure contributes to the compound’s binding affinity and specificity for its targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane: A compound used in dopamine transporter imaging.

    2β-Carbomethoxy-3β-(4-fluorophenyl)tropane: Another compound used for imaging dopamine transporters.

Uniqueness

N-(3-Fluoropropyl)-1-benzothiophen-7-amine is unique due to its specific structural features, such as the benzothiophene ring and the fluoropropyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications, particularly in the fields of chemistry, biology, and medicine.

Properties

Molecular Formula

C11H12FNS

Molecular Weight

209.29 g/mol

IUPAC Name

N-(3-fluoropropyl)-1-benzothiophen-7-amine

InChI

InChI=1S/C11H12FNS/c12-6-2-7-13-10-4-1-3-9-5-8-14-11(9)10/h1,3-5,8,13H,2,6-7H2

InChI Key

OHEQKAIFHIUWER-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)NCCCF)SC=C2

Origin of Product

United States

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